molecular formula C18H28N2O3 B5548478 2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5548478
M. Wt: 320.4 g/mol
InChI Key: FBCHXQAVKMUPCK-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.20999276 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of Diazaspiro[5.5]undecane Derivatives

CCR8 Antagonists for Respiratory Diseases

Diazaspiro[5.5]undecane derivatives have been identified as potent CCR8 antagonists, showing promise in treating chemokine-mediated diseases. These compounds are particularly highlighted for their potential in managing respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis (Norman, 2007).

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles

An efficient and catalyst-free synthetic approach for nitrogen-containing spiro heterocycles has been developed. This method involves a double Michael addition reaction, facilitating the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their analogs, which are of interest due to their structural uniqueness and potential applications in medicinal chemistry (Aggarwal, Vij, & Khurana, 2014).

Bioactivity and Synthesis of Privileged Heterocycles

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds have been extensively reviewed, showcasing their relevance in treating a variety of conditions including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Applications in Chiral Separation and Pharmaceutical Industry

Spirocyclic compounds, including those related to the diazaspiro[5.5]undecane framework, have attracted attention for their potential applications in the pharmaceutical industry. These applications include their use as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, and surface modifiers for silica particles to resolve enantiomers, indicating the versatility of these compounds in drug development and chiral separation technologies (Liang et al., 2008).

Properties

IUPAC Name

2-(2-methoxyethyl)-8-[(5-methylfuran-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15-4-5-16(23-15)12-19-9-3-7-18(13-19)8-6-17(21)20(14-18)10-11-22-2/h4-5H,3,6-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCHXQAVKMUPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCCC3(C2)CCC(=O)N(C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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